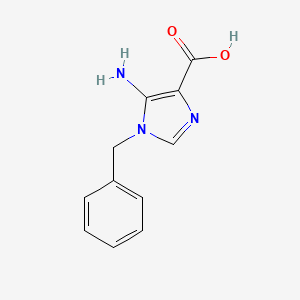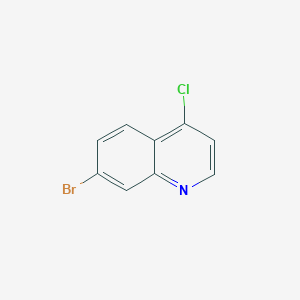
2-Amino-3-(furan-2-yl)propanoic acid
Overview
Description
2-Amino-3-(furan-2-yl)propanoic acid, also known as 3-(2-furyl)alanine, is an amino acid derivative with a molecular formula of C7H9NO3 and a molecular weight of 155.15 g/mol This compound features a furan ring attached to the alpha carbon of alanine, making it a unique structure among amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(furan-2-yl)propanoic acid can be achieved through several methods:
Reduction of Hydroxyimino Acids: One common method involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours. This method yields the desired product in 48-94% yield.
Diketopiperazine Method: This method involves the cyclization of dipeptides to form diketopiperazines, which are then hydrolyzed to yield the target amino acid.
Hydantoin Method: This method involves the formation of hydantoins from amino acids, followed by hydrolysis to yield the desired product.
Rhodanine Method: This method involves the use of rhodanine derivatives, which are reduced to yield the target amino acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form 2-amino-3-(tetrahydrofuran-2-yl)propanoic acid.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid.
Substitution: N-substituted derivatives of this compound.
Scientific Research Applications
2-Amino-3-(furan-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(furan-2-yl)propanoic acid is not fully understood. it is believed to influence pathways related to hormone secretion, energy metabolism, and nervous system function. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2-Amino-3-(furan-2-yl)propanoic acid can be compared with other similar compounds, such as:
3-(Thiophen-2-yl)alanine: This compound features a thiophene ring instead of a furan ring and has similar chemical properties.
3-(Pyridin-3-yl)alanine: This compound features a pyridine ring and is used in similar applications.
3-(1,3-Thiazol-4-yl)alanine: This compound features a thiazole ring and has applications in drug discovery.
The uniqueness of this compound lies in its furan ring, which imparts distinct chemical properties and reactivity compared to other heteroaryl alanine derivatives.
Properties
IUPAC Name |
2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















